molecular formula C5H10N2O B7721499 N-Hydroxycyclobutanecarboximidamide

N-Hydroxycyclobutanecarboximidamide

Cat. No.: B7721499
M. Wt: 114.15 g/mol
InChI Key: DEAGOJXAHZYVRR-UHFFFAOYSA-N
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Description

N-Hydroxycyclobutanecarboximidamide (C₅H₁₀N₂O) is a cyclobutane-derived compound featuring a hydroxylamine-substituted carboximidamide group. Its molecular structure combines a strained four-membered cyclobutane ring with a polar functional group, making it relevant in medicinal chemistry and organic synthesis. According to PubChemLite data, this compound has a monoisotopic mass of 114.0793 Da and an InChIKey of DEAGOJXAHZYVRR-UHFFFAOYSA-N .

Properties

IUPAC Name

N'-hydroxycyclobutanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(7-8)4-2-1-3-4/h4,8H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGOJXAHZYVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392248
Record name N'-hydroxycyclobutanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99623-08-2
Record name N'-hydroxycyclobutanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxycyclobutanecarboximidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxycyclobutanecarboximidamide can be synthesized through various methods. One common approach involves the reaction of cyclobutanecarboxylic acid with hydroxylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the formation of this compound.

Industrial Production Methods

The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent yields .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxycyclobutanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield N-hydroxycyclobutanecarboxamide, while reduction could produce cyclobutanecarboximidamide .

Scientific Research Applications

N-Hydroxycyclobutanecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxycyclobutanecarboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-Hydroxycyclobutanecarboximidamide with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (Da) Structural Similarity Patent Count
This compound Not specified C₅H₁₀N₂O 114.08 Reference compound 33
N-Hydroxycyclopropanecarboximidamide 3599-89-1 C₄H₈N₂O 100.07 0.71 similarity score Not available
Propionimidamide hydrochloride 22007-68-7 C₃H₈ClN₂ 122.56 0.67 similarity score 30
N-Hydroxysuccinimide (NHS) 6066-82-6 C₄H₅NO₃ 115.09 Functional analog Extensive

Key Observations :

  • Functional Groups : Unlike NHS, which contains a five-membered succinimide ring and is widely used as an activating agent for carboxyl groups, this compound’s carboximidamide group may favor nucleophilic substitution or metal coordination .
  • Patent Activity : The high patent count (33) for this compound suggests its utility in proprietary processes, such as intermediates for pharmaceuticals or catalysts, whereas Propionimidamide hydrochloride’s lower patent count (30) indicates narrower applications .

Reactivity Differences :

  • The cyclobutane ring’s strain may enhance electrophilicity at the carboximidamide group, enabling unique reactivity in cross-coupling reactions compared to cyclopropane analogs .
  • NHS’s succinimide ring is more stable and hydrolytically resistant, making it preferable for aqueous-phase bioconjugation, whereas this compound’s applications may require anhydrous conditions .

Biological Activity

N-Hydroxycyclobutanecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring and a hydroxycarboximidamide group, contributing to its unique reactivity and interaction with biological systems. Its chemical formula is C5_5H8_8N2_2O, and it exhibits specific properties that make it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through hydrogen bonding and other non-covalent interactions. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in conditions like cancer or infectious diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against a range of pathogens.
  • Anticancer Properties: Research indicates that this compound may exhibit anticancer effects by modulating cell signaling pathways associated with tumor growth and proliferation.

Antimicrobial Properties

Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These results indicate that this compound has promising activity against several clinically relevant bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Table 2 presents the IC50 values for different cancer cell lines.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)28

These findings support the hypothesis that this compound may serve as a lead compound for developing novel anticancer therapies .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, indicating its potential for therapeutic use in infectious diseases .

Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in HeLa cells through caspase activation, suggesting a mechanism for its anticancer effects .

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